3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is 382.14411864 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Insomnia Treatment
Insomnia is a common disorder that affects sleep onset, maintenance, and next-day functioning. Traditional treatments often rely on GABA modulators, but they have limitations. MK-6096, a dual orexin receptor antagonist (DORA), offers a novel approach. By targeting orexin neuropeptides, it promotes sleep without the adverse effects seen with other agents .
Orexin Receptor Modulation
MK-6096 specifically targets orexin receptors (OX1R and OX2R). These neuropeptides play a central role in regulating wakefulness. By blocking orexin signaling, MK-6096 modulates sleep-wake cycles, making it a promising therapeutic option .
Drug Addiction and Reward Pathways
Orexin receptors are linked to reward pathways and addiction. MK-6096’s modulation of these receptors could impact addictive behaviors, potentially aiding in substance use disorder treatment.
作用機序
Target of Action
Similar compounds have been found to targetG-protein coupled receptors (GPCRs) such as the orexin receptors . These receptors play a crucial role in regulating sleep and wakefulness cycles .
Mode of Action
The compound likely interacts with its targets by binding to the active site of the receptor, thereby modulating its activity . The presence of a fluoropyridinyl group may enhance the compound’s binding affinity to its target .
Biochemical Pathways
Compounds that target gpcrs often influence signal transduction pathways, leading to changes in cellular activity .
Pharmacokinetics
The presence of a fluoropyridinyl group may enhance the compound’s bioavailability
Result of Action
Modulation of gpcr activity can lead to a wide range of cellular responses, including changes in gene expression, cell proliferation, and neurotransmitter release .
特性
IUPAC Name |
3-[2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-15-5-6-18(22-9-15)28-12-14-7-8-24(10-14)19(26)11-25-13-23-17-4-2-1-3-16(17)20(25)27/h1-6,9,13-14H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODJZIGRGAADJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。